Cas no 1183622-68-5 (tert-butyl 2,3-dihydro-1H-indole-5-carboxylate)

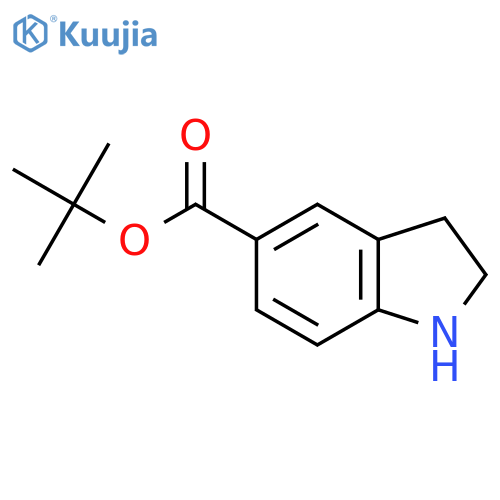

1183622-68-5 structure

商品名:tert-butyl 2,3-dihydro-1H-indole-5-carboxylate

CAS番号:1183622-68-5

MF:C13H17NO2

メガワット:219.279583692551

MDL:MFCD12766682

CID:5242156

PubChem ID:60910802

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1h-indole-5-carboxylic acid,2,3-dihydro-,1,1-dimethylethyl ester

- Tert-butyl indoline-5-carboxylate

- tert-butyl 2,3-dihydro-1H-indole-5-carboxylate

- 1H-Indole-5-carboxylic acid, 2,3-dihydro-, 1,1-dimethylethyl ester

-

- MDL: MFCD12766682

- インチ: 1S/C13H17NO2/c1-13(2,3)16-12(15)10-4-5-11-9(8-10)6-7-14-11/h4-5,8,14H,6-7H2,1-3H3

- InChIKey: HXJBHUKHPDLNEE-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=CC2=C(C=1)CCN2)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 219.126

- どういたいしつりょう: 219.126

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 38.3

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-253489-0.5g |

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate |

1183622-68-5 | 95% | 0.5g |

$520.0 | 2024-06-19 | |

| Enamine | EN300-253489-10g |

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate |

1183622-68-5 | 10g |

$2331.0 | 2023-09-14 | ||

| Enamine | EN300-253489-1g |

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate |

1183622-68-5 | 1g |

$541.0 | 2023-09-14 | ||

| Enamine | EN300-253489-5g |

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate |

1183622-68-5 | 5g |

$1572.0 | 2023-09-14 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360879-2.5g |

Tert-butyl indoline-5-carboxylate |

1183622-68-5 | 98% | 2.5g |

¥35985.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360879-1g |

Tert-butyl indoline-5-carboxylate |

1183622-68-5 | 98% | 1g |

¥15698.00 | 2024-08-09 | |

| Enamine | EN300-253489-0.1g |

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate |

1183622-68-5 | 95% | 0.1g |

$476.0 | 2024-06-19 | |

| Enamine | EN300-253489-0.25g |

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate |

1183622-68-5 | 95% | 0.25g |

$498.0 | 2024-06-19 | |

| Enamine | EN300-253489-2.5g |

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate |

1183622-68-5 | 95% | 2.5g |

$1063.0 | 2024-06-19 | |

| Enamine | EN300-253489-5.0g |

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate |

1183622-68-5 | 95% | 5.0g |

$1572.0 | 2024-06-19 |

tert-butyl 2,3-dihydro-1H-indole-5-carboxylate 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1183622-68-5 (tert-butyl 2,3-dihydro-1H-indole-5-carboxylate) 関連製品

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量